molecular formula C9H5F3N2O B15337441 3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

Cat. No.: B15337441
M. Wt: 214.14 g/mol
InChI Key: GXZOCARTWCMJLU-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 4-(trifluoromethyl)phenyl group. Its synthesis typically involves cyclization reactions or electrophilic substitutions on preformed oxadiazole rings . The compound’s unique electronic profile makes it a candidate for neuroprotective agents, as demonstrated in studies where derivatives showed blood-brain barrier (BBB) penetration .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-15-14-8/h1-5H

InChI Key

GXZOCARTWCMJLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole typically involves the following steps:

  • Trifluoromethylation: . Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Oxadiazole Formation: The oxadiazole ring is formed through cyclization reactions, often involving the use of hydrazine and carboxylic acids or their derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the phenyl ring or the oxadiazole ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: The compound can be used in the production of agrochemicals and materials with improved properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which 3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group often enhances the binding affinity and selectivity of the compound to its target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 3-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole with structurally analogous compounds, focusing on substituent-driven variations in melting points, purity, and synthetic yields:

Compound Name & Substituent Melting Point (°C) Purity (254/282 nm) Yield (%) Key Properties Reference
3-(4-(Trifluoromethyl)phenyl)-1,2,5-oxadiazole 2-Oxide (5b) 78–79 91.7%/97.7% 33.6 High lipophilicity, BBB penetration
3-(4-Bromophenyl)-1,2,5-oxadiazole 2-Oxide (5c) 68–69 95.0%/96.8% 58.3 Bromine enhances reactivity in substitutions
3-(4-(Difluoromethoxy)phenyl)-1,2,5-oxadiazole 2-Oxide (5d) 56–57 93.6%/96.9% Polar group reduces melting point
3-(4-Methoxyphenyl)-1,2,5-oxadiazole 2-Oxide (5e) 54–55 99.8%/99.2% Methoxy group increases solubility
3-(p-Tolyl)-1,2,5-oxadiazole 2-Oxide (5f) Methyl group modestly enhances stability

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in 5b increases melting point (78–79°C) compared to bromo (5c , 68–69°C) or difluoromethoxy (5d , 56–57°C) derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Synthetic Yields : Bromophenyl derivative 5c exhibits higher yield (58.3%) than 5b (33.6%), suggesting bromine’s leaving-group capability facilitates reactivity in substitution reactions .
  • Polar vs. Nonpolar Substituents: Methoxy (5e) and difluoromethoxy (5d) groups reduce melting points, correlating with decreased crystallinity from polar interactions .
Reactivity and Functionalization
  • Electrophilic Substitution : The para position of the phenyl ring is most reactive for electrophilic substitution, as seen in sulfonamide derivatization of 3,4-diphenyl-1,2,5-oxadiazole .
  • Bromination : Brominated derivatives (e.g., 3b , 3c ) are synthesized via Appel reaction (PPh₃/CBr₄), with yields influenced by substituent electronic effects. The trifluoromethyl group in 3b may sterically hinder reactions, reducing yield (33.6%) compared to bromophenyl (3c , 58.3%) .
Comparison with 1,2,4-Oxadiazole Isomers

1,2,5-Oxadiazoles (furazans) differ from 1,2,4-oxadiazoles in electronic structure and stability:

  • Stability : 1,2,5-Oxadiazoles are more thermally stable, making them suitable for high-energy materials .
  • Electronic Effects : The 1,2,5-oxadiazole core’s electron-deficient nature is amplified by -CF₃, enhancing electrophilic reactivity at the phenyl ring .
  • Biological Activity : 1,2,4-Oxadiazoles (e.g., HMDB0258264) are less explored but show distinct metabolic profiles due to thienyl linkages .

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